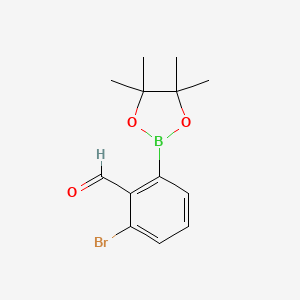
Tributyl(p-nitrobenzyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(p-nitrobenzyl)phosphonium bromide is a chemical compound with the molecular formula C19H33BrNO2P. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a phosphonium ion, which is bonded to a p-nitrobenzyl group and three butyl groups, with bromide as the counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(p-nitrobenzyl)phosphonium bromide can be synthesized through the reaction of tributylphosphine with p-nitrobenzyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The process involves the nucleophilic substitution of the bromide ion by the phosphine, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Microwave irradiation has been explored as a method to enhance reaction rates and yields, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Tributyl(p-nitrobenzyl)phosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions vary depending on the desired transformation but often involve organic solvents and controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound include phosphine oxides, amino derivatives, and various substituted phosphonium salts. These products are valuable intermediates in organic synthesis and have applications in the preparation of complex molecules .
Scientific Research Applications
Tributyl(p-nitrobenzyl)phosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes and in the synthesis of phosphonium ylides.
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tributyl(p-nitrobenzyl)phosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a versatile reagent in organic synthesis. The p-nitrobenzyl group can participate in electron transfer processes, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Cetyltributylphosphonium bromide: Similar in structure but with a longer alkyl chain, used as a surfactant and catalyst.
Triphenyl(p-nitrobenzyl)phosphonium bromide: Contains phenyl groups instead of butyl groups, used in different synthetic applications.
Uniqueness
Tributyl(p-nitrobenzyl)phosphonium bromide is unique due to its specific combination of butyl and p-nitrobenzyl groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain organic transformations where other phosphonium salts may not be as effective .
Properties
CAS No. |
6140-98-3 |
|---|---|
Molecular Formula |
C19H33BrNO2P |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
tributyl-[(4-nitrophenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C19H33NO2P.BrH/c1-4-7-14-23(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21)22;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GBUHQPJMZDIXGC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)


![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)


